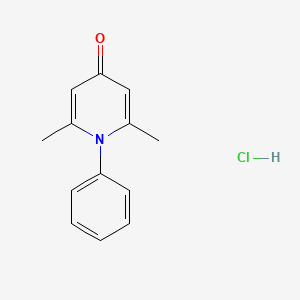

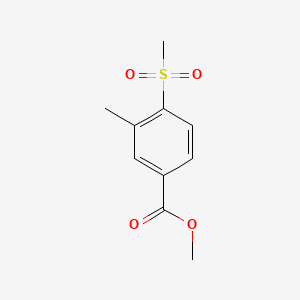

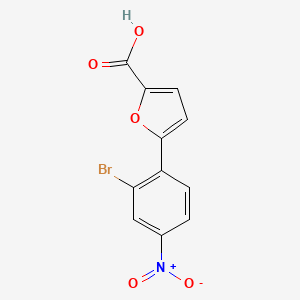

![molecular formula C13H17NO5S B2475368 N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide CAS No. 953252-50-1](/img/structure/B2475368.png)

N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide” appears to contain several functional groups. The “benzo[d][1,3]dioxol-5-yloxy” part suggests the presence of a benzodioxole group, which is a type of aromatic ether. The “N-allyl” and “propane-1-sulfonamide” parts suggest the presence of an allyl group (a type of alkene) and a sulfonamide group, respectively .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the aromatic benzodioxole group, with the sulfonamide and allyl groups providing additional complexity. The exact structure would need to be determined using techniques like X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the aromatic benzodioxole group, the allyl group, and the sulfonamide group. Each of these groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic benzodioxole group could contribute to its stability and solubility .Wissenschaftliche Forschungsanwendungen

Catalytic Coupling Applications

N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide has been utilized in various catalytic coupling processes. One study demonstrates its role in the coupling of N-benzylic sulfonamides with silylated nucleophiles at room temperature, showing high chemo- and regioselectivity (Yang & Tian, 2010). Another research outlines its use in the benzylic and allylic alkylation of protic nucleophiles via Lewis acid-catalyzed cleavage of sp3 carbon-nitrogen bonds (Liu et al., 2009).

Synthesis and Functionalization

This compound plays a significant role in the synthesis of diverse functionalized products. For instance, it has been used in the Yb(OTf)3-promoted benzylation and allylation of 1,3-dicarbonyl compounds (Liu et al., 2012). Another study highlights its application in catalyst-free alkylation of sulfinic acids, leading to the creation of structurally diversified sulfones (Liu et al., 2009).

Novel Synthesis Methods

Research also includes novel methods of synthesizing derivatives of this compound. For example, the synthesis of 1,3-difunctionalized 2-sulfonamidopropane derivatives via regioselective ring opening reactions (Azizi & Khalili, 2020). Also, the Brønsted Acid-Catalyzed Synthesis of 3-Alkoxy and 3-Sulfamido Indanones through a tandem cyclization process is another example (Zhou et al., 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)-N-prop-2-enylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5S/c1-2-6-14-20(15,16)8-3-7-17-11-4-5-12-13(9-11)19-10-18-12/h2,4-5,9,14H,1,3,6-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFORUXVGVBRSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

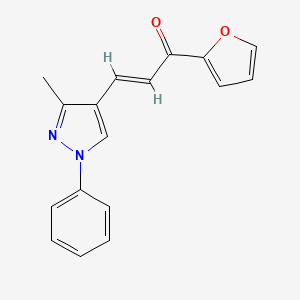

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2475289.png)

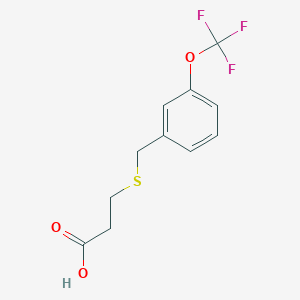

![(Z)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2475290.png)

![N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2475293.png)

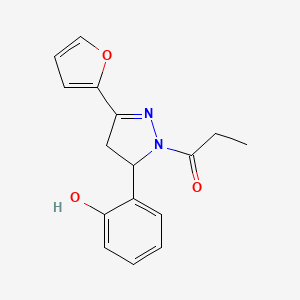

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2475303.png)